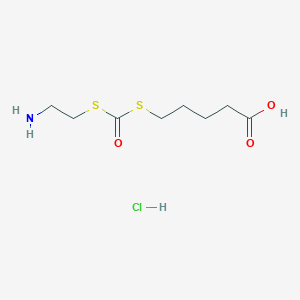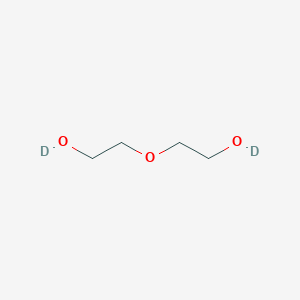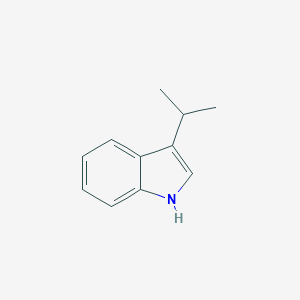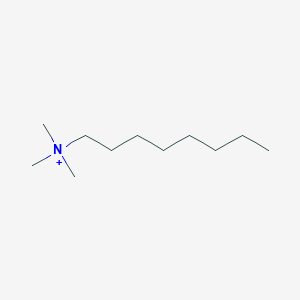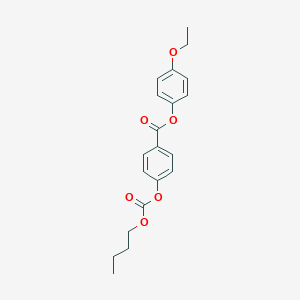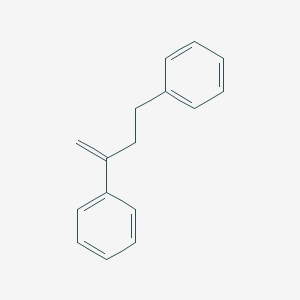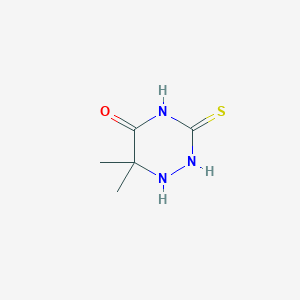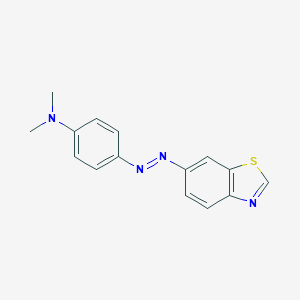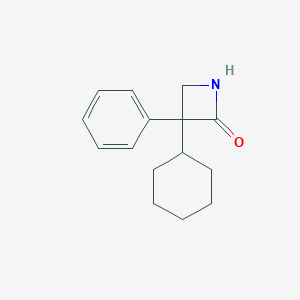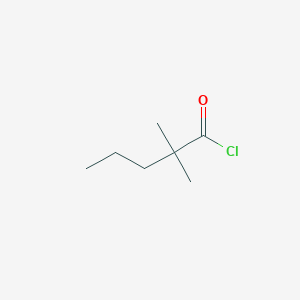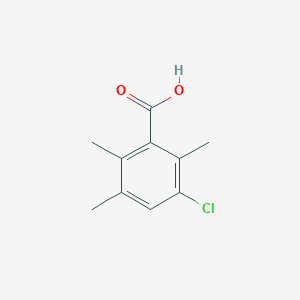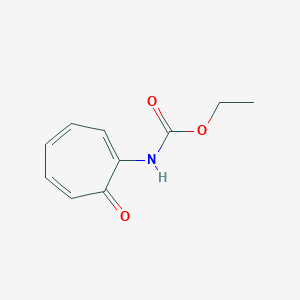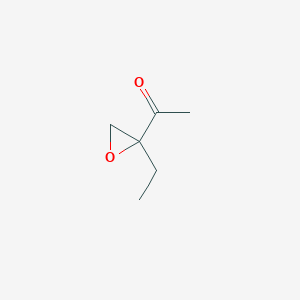
1-(2-ethyloxiran-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethyloxiran-2-yl)ethanone: is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is a colorless liquid with a density of approximately 0.996 g/mL . This compound contains an epoxy group, which makes it highly reactive and useful in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-ethyloxiran-2-yl)ethanone can be synthesized through a series of chemical reactions starting from appropriate raw materials. One common method involves the epoxidation of an alkene using a peroxycarboxylic acid . The reaction typically requires a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of stable peroxycarboxylic acids like meta-chloroperoxybenzoic acid (MCPBA) or magnesium monoperoxyphthalate (MMPP) as oxidizing agents . These methods ensure high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(2-ethyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy group can be opened by nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids like MCPBA or MMPP.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles such as water, alcohols, or amines.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
科学研究应用
Chemistry: 1-(2-ethyloxiran-2-yl)ethanone is used as an important intermediate in organic synthesis. It is utilized in the preparation of various other compounds and as a reagent in chemical reactions .
Biology and Medicine: The compound’s reactivity makes it valuable in biochemical research, particularly in the study of enzyme-catalyzed reactions and the synthesis of biologically active molecules .
Industry: In industrial applications, this compound is used as a chemical reagent and catalyst. Its epoxy group is highly reactive, making it suitable for various synthetic and catalytic processes .
作用机制
The mechanism of action of 1-(2-ethyloxiran-2-yl)ethanone involves the reactivity of its epoxy group. The electrophilic oxygen atom in the epoxy group reacts with nucleophilic sites in other molecules, leading to the formation of new chemical bonds . This reactivity is exploited in various chemical reactions, including oxidation, reduction, and substitution .
相似化合物的比较
2-Butanone, 3,4-epoxy-3-ethyl: A structural isomer with similar reactivity.
3-Hydroxy-4-phenylbutan-2-one: Another compound with an epoxy group, used in the synthesis of chiral odorants.
Uniqueness: 1-(2-ethyloxiran-2-yl)ethanone is unique due to its specific molecular structure and the presence of the epoxy group, which imparts high reactivity and versatility in chemical reactions . Its applications in organic synthesis, biochemical research, and industrial processes highlight its importance and distinctiveness compared to other similar compounds .
属性
CAS 编号 |
17257-82-8 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC 名称 |
1-(2-ethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H10O2/c1-3-6(4-8-6)5(2)7/h3-4H2,1-2H3 |
InChI 键 |
KDDYKILYQBLCJL-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)C(=O)C |
规范 SMILES |
CCC1(CO1)C(=O)C |
同义词 |
3,4-Epoxy-3-ethyl-2-butanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


